Glyceryl 1,3-distearate
Glyceryl 1,3-distearate
1,3-Distearoyl glycerol is a diacylglycerol that contains stearic acid at the sn-1 and sn-3 positions. It has been found in wheat bran extract. 1,3-Distearoyl glycerol has been used in the synthesis of prodrug forms of the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen, naproxen, and diclofenac that have reduced ulcerogenicity.
DG(18:0/0:0/18:0), also known as diacylglycerol(36:0) or DAG(36:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(18:0/0:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/0:0/18:0) has been primarily detected in blood. Within the cell, DG(18:0/0:0/18:0) is primarily located in the membrane (predicted from logP).
DG(18:0/0:0/18:0), also known as diacylglycerol(36:0) or DAG(36:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(18:0/0:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/0:0/18:0) has been primarily detected in blood. Within the cell, DG(18:0/0:0/18:0) is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
504-40-5
VCID:
VC21121434
InChI:
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Molecular Formula:
C39H76O5
Molecular Weight:
625 g/mol
Glyceryl 1,3-distearate
CAS No.: 504-40-5
Cat. No.: VC21121434
Molecular Formula: C39H76O5
Molecular Weight: 625 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,3-Distearoyl glycerol is a diacylglycerol that contains stearic acid at the sn-1 and sn-3 positions. It has been found in wheat bran extract. 1,3-Distearoyl glycerol has been used in the synthesis of prodrug forms of the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen, naproxen, and diclofenac that have reduced ulcerogenicity. DG(18:0/0:0/18:0), also known as diacylglycerol(36:0) or DAG(36:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(18:0/0:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/0:0/18:0) has been primarily detected in blood. Within the cell, DG(18:0/0:0/18:0) is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 504-40-5 |
| Molecular Formula | C39H76O5 |
| Molecular Weight | 625 g/mol |
| IUPAC Name | (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate |
| Standard InChI | InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 |
| Standard InChI Key | IZHVBANLECCAGF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator